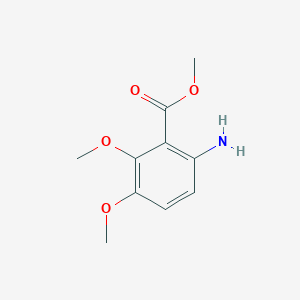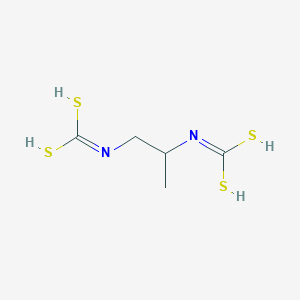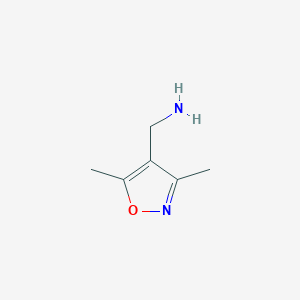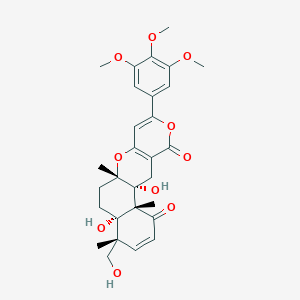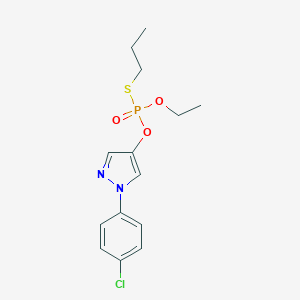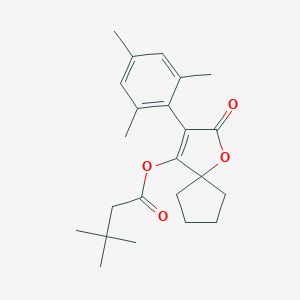
Spiromesifen
Vue d'ensemble
Description
Spiromesifen is a contact insecticide-acaricide that belongs to the titronic acid class of compounds . It was developed by Bayer CropScience in 2006 and registered by the EPA in 2008 . The pesticide is part of a newer class of pesticides called keto-enols . These pesticides are derivatives of spirocyclic phenyl substituted tetronic acids and are grouped under Group 23 pesticides being lipid synthesis inhibitors .
Synthesis Analysis
Spiromesifen and its derivatives have been synthesized and bioassayed to discover novel compounds with improved and broader-spectrum insecticidal activities . The spiromesifen resistant strain (SPIRO-SEL) showed 92.42-fold resistance after 20 laboratory selections compared with the Lab-colony .
Molecular Structure Analysis
Spiromesifen is a non-systemic insecticidal/miticidal compound belonging to the chemical class of spirocyclic phenyl substituted tetronic acid . Its molecular structure is 3-mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 3,3-dimethylbutyrate .
Chemical Reactions Analysis
Spiromesifen and its relevant metabolites have been identified and quantified in edible fungi using ultra-performance liquid chromatography/tandem mass spectrometry (UHPLC–MS/MS) . The linearities of the calibrations for all analytes were excellent (R 2 ≥0.9953) .
Physical And Chemical Properties Analysis
Spiromesifen has low mobility in soil . Under basic conditions, spiromesifen hydrolyzes with a half-life of 4.3 days . In neutral water, the pesticide is stable in the presence of sunlight and has a half-life of almost 87 days . In acidic water, spiromesifen degrades with a half-life of less than 2 days .
Applications De Recherche Scientifique
- Crops : Spiromesifen is effective on crops such as cucumber, courgette, pepper, tomato, eggplant (aubergine), French bean, melon, strawberry, and ornamentals grown in permanent greenhouses .
- Efficacy : Spiromesifen reduces egg numbers of greenhouse whiteflies significantly, making it a valuable tool for pest management .
Health and Environmental Considerations
While spiromesifen is effective, it’s essential to consider potential effects:
- Adrenal Histology : In rodents, decreased plasma cholesterol levels led to histological changes in adrenal glands. Microsomal hepatic enzymes were also induced .
Mécanisme D'action
Target of Action
Spiromesifen is a novel insecticide that belongs to the chemical class of spirocyclic phenyl-substituted tetronic acids . It primarily targets lipid synthesis in pests . Lipids are crucial for maintaining the structural integrity of cells as they are the main component of the cell membrane .
Mode of Action
Spiromesifen acts as an inhibitor of lipid synthesis . It specifically targets the immature stages of pests . The insecticide reduces the fecundity and fertility of treated insects, leading to a decrease in the insect population .
Biochemical Pathways
Spiromesifen disrupts the normal biochemical pathways of lipid synthesis in pests . This disruption leads to a significant reduction in the total lipid content in treated larvae compared to untreated ones . The compound also affects the composition of fatty acids in the larvae .
Pharmacokinetics
The pharmacokinetics of spiromesifen involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that spiromesifen’s main metabolite, spiromesifen-enol (M01), is more persistent in the environment and organisms than spiromesifen itself .
Result of Action
The action of spiromesifen results in the death of pests. For instance, it has been found to be moderately toxic against the second instar larvae of the cotton leaf worm, Spodoptera littoralis . The mortality percentages caused by spiromesifen were significant .
Action Environment
The persistence and efficacy of spiromesifen in the environment can be influenced by various factors such as moisture, light, pH, and organic amendment . For example, spiromesifen dissipates faster in submerged soil compared to dry soil . Its degradation is also faster under UV light than sunlight exposure . Furthermore, soil amendment with compost can enhance the dissipation of the insecticide .
Safety and Hazards
When handling spiromesifen, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are advised .
Orientations Futures
The potential risk for development of spiromesifen resistance in Tetranychus urticae (Koch) has been studied . The results of spiromesifen resistance risk, inheritance and its cross-resistance with other tested pesticides could provide sufficient insight for future implication of these results in devising a resistance management program against T. urticae .
Propriétés
IUPAC Name |
[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLXNESZZPUPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034929 | |
| Record name | Spiromesifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In n-heptane 23, isopropanol 115, n-octanol 60, polyethylene glycol 22, DMSO 55, xylene, 1,2-dichloromethane, acetone, ethyl acetate, and acetonitrile all >250 (all in g/L, 20 °C), In water, 0.13 mg/L at 20 °C | |
| Record name | Spiromesifen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.5X10-4 mm Hg at 20 °C | |
| Record name | Spiromesifen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Spiromesifen | |
Color/Form |
White solid | |
CAS RN |
283594-90-1 | |
| Record name | Spiromesifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283594-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiromesifen [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283594901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiromesifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 3,3-dimethyl-, 2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPIROMESIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N726NTQ5ZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Spiromesifen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
98 °C | |
| Record name | Spiromesifen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



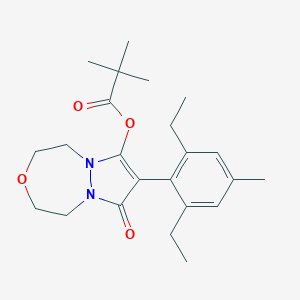

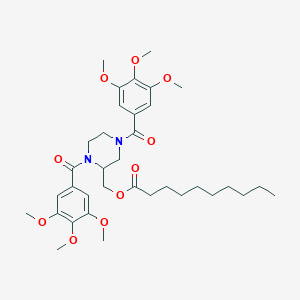
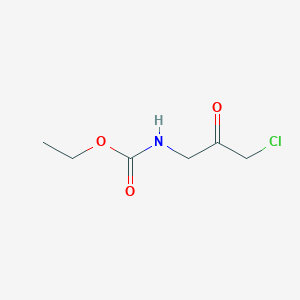



![2-[(E)-1-Butene-3-ynyl]pyridine](/img/structure/B166673.png)
